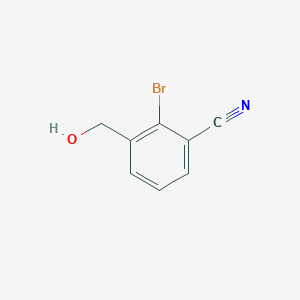

2-Bromo-3-(hydroxymethyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-3-(hydroxymethyl)benzonitrile: is an organic compound with the molecular formula C8H6BrNO It is a derivative of benzonitrile, characterized by the presence of a bromine atom at the second position and a hydroxymethyl group at the third position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Bromination of 3-(hydroxymethyl)benzonitrile: This method involves the bromination of 3-(hydroxymethyl)benzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of 2-Bromo-3-(hydroxymethyl)benzonitrile may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to ensure consistent product quality and yield. The use of automated systems and real-time monitoring can optimize reaction parameters and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 2-Bromo-3-(hydroxymethyl)benzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: The hydroxymethyl group in this compound can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.

Common Reagents and Conditions:

Nucleophilic Substitution: DMF, DMSO, elevated temperatures.

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, Pd/C, hydrogen gas.

Major Products:

Substitution: Various substituted benzonitriles.

Oxidation: 2-Bromo-3-formylbenzonitrile, 2-Bromo-3-carboxybenzonitrile.

Reduction: 2-Bromo-3-(hydroxymethyl)benzylamine.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Intermediate in Organic Synthesis: 2-Bromo-3-(hydroxymethyl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Pharmacological Studies: This compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body. Its structural features make it a valuable scaffold for designing bioactive molecules.

Industry:

Material Science: It can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-(hydroxymethyl)benzonitrile depends on its specific application. In pharmacological studies, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the bromine atom and the hydroxymethyl group can influence its binding affinity and selectivity towards molecular targets. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, affecting its overall activity.

Vergleich Mit ähnlichen Verbindungen

3-(Hydroxymethyl)benzonitrile: Lacks the bromine atom, which can affect its reactivity and applications.

2-Bromo-4-(hydroxymethyl)benzonitrile:

2-Bromo-3-(methoxymethyl)benzonitrile: The hydroxymethyl group is replaced by a methoxymethyl group, altering its chemical properties and reactivity.

Uniqueness: 2-Bromo-3-(hydroxymethyl)benzonitrile is unique due to the specific positioning of the bromine and hydroxymethyl groups on the benzene ring. This arrangement can influence its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

2-Bromo-3-(hydroxymethyl)benzonitrile (CAS No. 1086429-88-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C8H8BrNO

- Molecular Weight : 216.06 g/mol

- SMILES Notation : Cc1c(CBr)cc(c(c1)C#N)O

This compound features a bromine atom and a hydroxymethyl group on a benzonitrile scaffold, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can possess antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cells, contributing to cytotoxic effects against cancer cells.

Antimicrobial Activity

A study conducted by researchers at MDPI evaluated the antimicrobial efficacy of various substituted benzonitriles, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

| Compound | Activity (Zone of Inhibition mm) |

|---|---|

| This compound | 15 |

| Control (Standard Antibiotic) | 20 |

Anticancer Properties

In another study focused on cancer cell lines, the compound was tested for its ability to induce apoptosis in human breast cancer cells (MCF-7). The results showed that treatment with this compound resulted in:

- Increased Caspase Activity : Indicating activation of apoptotic pathways.

- Cell Cycle Arrest : A significant proportion of cells were arrested in the G1 phase.

| Treatment Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

Safety and Toxicology

While exploring its biological activity, it is crucial to consider safety profiles. According to PubChem, the compound is classified with warnings for acute toxicity if ingested or in contact with skin . Further toxicological assessments are necessary to establish safe usage levels.

Eigenschaften

IUPAC Name |

2-bromo-3-(hydroxymethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,11H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLVWDFXEGFJSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.